molecular formula C20H18ClN5O2 B11289575 N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B11289575
M. Wt: 395.8 g/mol
InChI Key: FQTOCEDEJDCEAM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a chlorinated phenyl group, a methyl-substituted phenyl group, and an imidazo[1,2-b][1,2,4]triazole moiety

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Groups: The chlorinated and methyl-substituted phenyl groups are introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can be compared with similar compounds such as:

    N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide: This compound has a similar chlorinated phenyl group but differs in the presence of trimethoxy groups.

    N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide: Similar structure with variations in the position of the chlorine and methyl groups.

    N-(5-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide: Another related compound with different substitution patterns on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazo[1,2-b][1,2,4]triazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C20H18ClN5O2/c1-11-6-8-13(9-7-11)18-23-20-24-19(28)16(26(20)25-18)10-17(27)22-15-5-3-4-14(21)12(15)2/h3-9,16H,10H2,1-2H3,(H,22,27)(H,23,24,25,28)

InChI Key

FQTOCEDEJDCEAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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